1-(3-Ethoxyindolizin-1-yl)ethanone
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Overview
Description
1-(3-Ethoxyindolizin-1-yl)ethanone is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds characterized by a fused ring system containing nitrogen. This particular compound features an ethoxy group at the third position and an ethanone group at the first position of the indolizine ring. Indolizine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(3-Ethoxyindolizin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as an ethoxy-substituted pyrrole, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. Another approach involves the condensation of an ethoxy-substituted aldehyde with an amine, followed by cyclization to form the indolizine ring.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Ethoxyindolizin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Ethoxyindolizin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.
Biology: Indolizine derivatives, including this compound, exhibit significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Indolizine derivatives are used in the development of advanced materials, such as organic semiconductors and dyes, due to their unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyindolizin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, indolizine derivatives have been shown to inhibit enzymes such as acetylcholinesterase and tyrosine kinases, which play crucial roles in neurological and cancer-related pathways, respectively. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-Ethoxyindolizin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Ethyl-1H-indol-3-yl)ethanone: This compound features an ethyl group instead of an ethoxy group, resulting in different chemical and biological properties.
1-(Thiophen-3-yl)ethanone: This compound contains a thiophene ring instead of an indolizine ring, leading to distinct reactivity and applications.
Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds have a different heterocyclic core structure but share some similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Ethoxyindolizin-1-yl)ethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing on diverse sources of research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indolizin derivatives with ethanone. The methodology includes various steps such as condensation reactions and purification techniques to obtain the desired compound in high yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has shown significant efficacy against Staphylococcus aureus , a common pathogen associated with skin infections and other serious conditions. The minimum inhibitory concentration (MIC) values indicate that this compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.3 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
These results suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, which is crucial given the rise of antibiotic-resistant strains.
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated, particularly in relation to cancer cell lines. In vitro studies indicated that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is promising for developing targeted cancer therapies.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 20 |
Vero (normal fibroblast) | >100 |
The data suggests that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress or disruption of cellular signaling pathways.
Case Study 1: Antibacterial Efficacy
A study published in Molecules demonstrated the antibacterial efficacy of various derivatives of indolizin compounds, including this compound. The research noted that modifications to the indolizin structure could enhance antimicrobial activity, with some derivatives exhibiting MIC values significantly lower than those of standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of indole derivatives on cancer cell lines. The study found that certain modifications to the indole structure led to increased selectivity and potency against cancer cells compared to normal cells, underscoring the therapeutic potential of compounds like this compound .
Properties
IUPAC Name |
1-(3-ethoxyindolizin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8-10(9(2)14)11-6-4-5-7-13(11)12/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVKWXMHEZWQJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C2N1C=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.